molecular formula C24H18N4O2S B2685139 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1291834-70-2

2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2685139
CAS No.: 1291834-70-2
M. Wt: 426.49
InChI Key: FRTHKSXZHUOZBS-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound that features a unique combination of functional groups, including a phthalazinone core, an oxadiazole ring, and methylsulfanyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of appropriate precursors. The phthalazinone core can be synthesized via a condensation reaction between a hydrazine derivative and a phthalic anhydride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives .

Scientific Research Applications

2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate .

Biological Activity

The compound 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H19N3O2S
  • Molecular Weight : 425.51 g/mol
  • IUPAC Name : this compound

This compound features multiple functional groups, including a methylphenyl group and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated the efficacy of various derivatives against a range of bacterial strains. The results demonstrated that compounds with oxadiazole moieties showed enhanced antibacterial activity compared to their non-modified counterparts. Specifically, the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. The IC50 values for TNF-α inhibition were found to be approximately 20 µM .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). It exhibited notable antiproliferative effects with IC50 values ranging from 5.10 µM to 22.08 µM across different cell lines .
Cell LineIC50 (µM)Reference
MCF-75.10
HCT1166.19
A5498.16

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that it may inhibit enzymes involved in inflammatory pathways and induce apoptosis in cancer cells through caspase-dependent mechanisms. Additionally, its ability to modulate receptor activity suggests potential use in targeted therapies for various diseases .

Case Studies

One notable case study involved the synthesis of several derivatives of the compound to enhance its bioactivity. The modified compounds were subjected to biological assays which revealed that certain substitutions at specific positions significantly improved their antimicrobial and anticancer activities compared to the parent compound .

Properties

IUPAC Name

2-(3-methylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-15-6-5-7-17(14-15)28-24(29)20-9-4-3-8-19(20)21(26-28)23-25-22(27-30-23)16-10-12-18(31-2)13-11-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTHKSXZHUOZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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